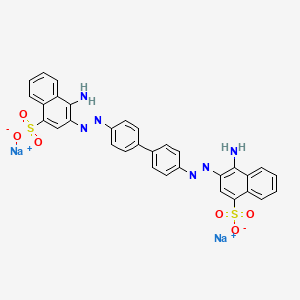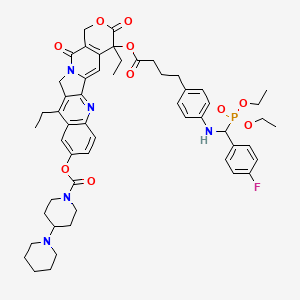
Antitumor agent-61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-61 is a derivative of Irinotecan, a well-known chemotherapeutic agent. This compound has shown potent antitumor activity against various human cancer cell lines, including SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, and MG-63 . It induces apoptosis through mitochondrial pathways, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-61 involves multiple steps. One common method starts with the commercially available compound 9, which reacts with thiourea at 140°C for 8 hours to obtain the intermediate compound 11
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-61 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
Antitumor agent-61 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of chemical reactions and the development of new synthetic methods.
Biology: It helps in understanding cellular processes and the effects of chemotherapeutic agents on cancer cells.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Antitumor agent-61 exerts its effects by inducing apoptosis through mitochondrial pathways . It decreases the mitochondrial membrane potential and increases reactive oxygen species levels in a dose-dependent manner. This leads to the activation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: The parent compound of Antitumor agent-61, used widely in chemotherapy.
Topotecan: Another derivative of camptothecin, used to treat ovarian and small cell lung cancers.
SN-38: The active metabolite of Irinotecan, known for its potent antitumor activity.
Uniqueness
This compound is unique due to its enhanced potency and ability to induce apoptosis through mitochondrial pathways. Its IC50 values range from 0.92 to 3.23 μM against various cancer cell lines, making it more effective than some of its counterparts .
Properties
Molecular Formula |
C54H63FN5O10P |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
[19-[4-[4-[[diethoxyphosphoryl-(4-fluorophenyl)methyl]amino]phenyl]butanoyloxy]-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C54H63FN5O10P/c1-5-41-42-31-40(69-53(64)59-29-25-39(26-30-59)58-27-10-9-11-28-58)23-24-46(42)57-49-43(41)33-60-47(49)32-45-44(51(60)62)34-66-52(63)54(45,6-2)70-48(61)14-12-13-35-15-21-38(22-16-35)56-50(36-17-19-37(55)20-18-36)71(65,67-7-3)68-8-4/h15-24,31-32,39,50,56H,5-14,25-30,33-34H2,1-4H3 |
InChI Key |
MQQRMISZWWMKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCC5=CC=C(C=C5)NC(C6=CC=C(C=C6)F)P(=O)(OCC)OCC)C2=NC7=C1C=C(C=C7)OC(=O)N8CCC(CC8)N9CCCCC9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


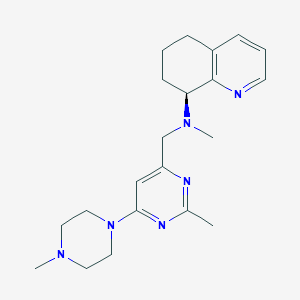
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
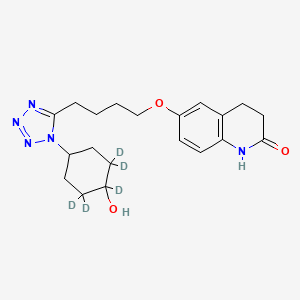



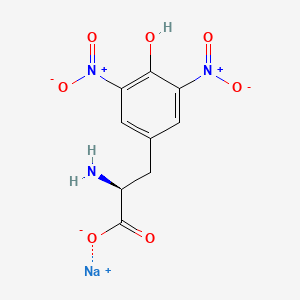
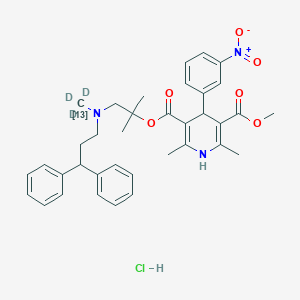
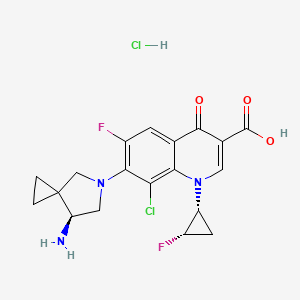
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
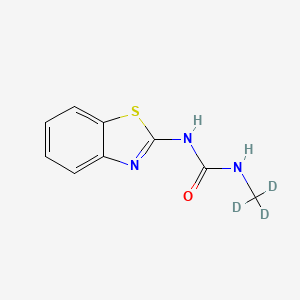
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
